molecular formula C19H23ClN4O2S B11273767 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide

Cat. No.: B11273767
M. Wt: 406.9 g/mol
InChI Key: HZDZFNZDXBARKX-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a complex organic compound that features a thiazole ring, a urea derivative, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the urea derivative. The final step involves the attachment of the cyclohexylmethyl group to the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetonitrile
  • 2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
  • 2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid

Uniqueness

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide

InChI

InChI=1S/C19H23ClN4O2S/c20-14-6-8-15(9-7-14)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26)

InChI Key

HZDZFNZDXBARKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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